molecular formula C12H20O B12555122 1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- CAS No. 143398-18-9

1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)-

Cat. No.: B12555122
CAS No.: 143398-18-9
M. Wt: 180.29 g/mol
InChI Key: MITRXVJHODLRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- is a complex organic compound with a unique structure It belongs to the class of indenols, which are characterized by the presence of an indene ring system fused with a hydroxyl group

Preparation Methods

The synthesis of 1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1H-Inden-1-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place under mild conditions, with the ketone dissolved in an appropriate solvent like ethanol or tetrahydrofuran .

Industrial production methods may involve catalytic hydrogenation of the corresponding ketone in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound may act as a ligand for certain enzymes, modulating their activity and affecting metabolic pathways .

Comparison with Similar Compounds

1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of 1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)-, making it a valuable compound for various applications.

Properties

CAS No.

143398-18-9

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-propan-2-yl-2,4,5,6,7,7a-hexahydroinden-1-ol

InChI

InChI=1S/C12H20O/c1-9(2)12(13)8-7-10-5-3-4-6-11(10)12/h7,9,11,13H,3-6,8H2,1-2H3

InChI Key

MITRXVJHODLRQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC=C2C1CCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.